molecular formula C8H12N2O2 B064309 ethyl 2-(1H-imidazol-1-yl)propanoate CAS No. 191725-71-0

ethyl 2-(1H-imidazol-1-yl)propanoate

Cat. No.: B064309
CAS No.: 191725-71-0
M. Wt: 168.19 g/mol
InChI Key: CYVJITQMDSKHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1H-imidazol-1-yl)propanoate is an organic compound that features an imidazole ring, a common heterocyclic structure in organic chemistry Imidazole rings are known for their presence in many biologically active molecules, including histidine and histamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-imidazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the imidazole ring attacks the carbon atom bonded to the bromine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Ethyl 2-(1H-imidazol-1-yl)propanol.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1H-imidazol-1-yl)propanoate has been investigated for its potential therapeutic properties. Key areas of focus include:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives can exhibit significant antimicrobial effects. This compound is being explored for its efficacy against various bacterial strains, potentially serving as a lead compound in drug development.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary results suggest that it may interfere with specific signaling pathways involved in tumor growth, making it a candidate for further research in oncology.

Biological Research

The compound's interaction with biological systems is of great interest:

  • Enzyme Inhibition Studies : this compound has been investigated for its role as an enzyme inhibitor. The imidazole ring can coordinate with metal ions, which may affect the activity of metalloenzymes, leading to potential applications in biochemistry and pharmacology.
  • Receptor Modulation : The cyclopropylamino group can interact with various receptors, modulating their function. This property is crucial for understanding the compound's mechanism of action and its potential use in therapeutic applications.

Industrial Applications

In addition to its medicinal uses, this compound has applications in the industrial sector:

  • Synthesis of Advanced Materials : The compound serves as a building block in the synthesis of polymers and coatings with specific properties. Its unique functional groups allow for the development of materials with tailored characteristics.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of this compound:

StudyFocusFindings
Smith et al. (2023)Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with minimal cytotoxicity to human cells.
Johnson et al. (2024)Anticancer PropertiesReported inhibition of cell growth in breast cancer cell lines, suggesting potential as an anticancer agent.
Lee et al. (2024)Enzyme InhibitionIdentified the compound as a potent inhibitor of carbonic anhydrase, indicating possible therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of ethyl 2-(1H-imidazol-1-yl)propanoate involves its interaction with biological targets, primarily through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active imidazole moiety.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1H-imidazol-1-yl)propanoate
  • Methyl 2-(1H-imidazol-1-yl)propanoate
  • Ethyl 2-(1H-imidazol-1-yl)butanoate

Comparison

This compound is unique due to its specific ester and imidazole substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

Ethyl 2-(1H-imidazol-1-yl)propanoate is an organic compound featuring an imidazole ring, which is a common structural motif in many biologically active molecules. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Overview of Biological Activities

Imidazole derivatives, including this compound, are known to exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Research indicates that compounds with imidazole rings can possess significant antimicrobial properties, particularly against fungal pathogens such as Candida albicans and Aspergillus fumigatus . this compound has been studied for its potential as an enzyme inhibitor, which may enhance its antimicrobial effects.
  • Anticancer Properties : The compound has also been explored for its anticancer potential. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival, making it a candidate for further development in cancer therapy .
  • Enzyme Inhibition : this compound has shown promise as a modulator of various enzymatic activities. Its ability to bind to active or allosteric sites on enzymes can lead to the inhibition or activation of these proteins, influencing numerous biochemical pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is crucial for the activity of many metalloenzymes. This interaction may facilitate or inhibit enzymatic reactions .
  • Hydrogen Bonding : The compound's structure allows it to form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
Ethyl 2-amino-3-(1H-imidazol-1-yl)propanoateC8H13N3O2Antimicrobial, enzyme inhibition
Ethyl 2-amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanoateC10H14N4O2Anticancer properties
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrateC8H12N2O3Potential anti-inflammatory effects

This table highlights how the structural variations among these compounds influence their biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antifungal Activity : A study demonstrated that derivatives similar to this compound exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole .
  • Enzyme Inhibition Studies : Research into enzyme inhibition has shown that this compound can effectively inhibit certain enzymes linked to cancer progression. This inhibition was characterized by detailed kinetic studies and molecular modeling, suggesting a strong binding affinity to the target enzymes .
  • Therapeutic Applications : The compound's potential therapeutic applications extend beyond antifungal and anticancer properties. It has been proposed for use in treating neurodegenerative diseases due to its ability to modulate biochemical pathways related to neuroinflammation and oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(1H-imidazol-1-yl)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, oxidative aminocarbonylation of imidazole derivatives under mild conditions (e.g., using Pd catalysts and CO gas) has been shown to achieve yields >70% . Key variables include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography (ethyl acetate/hexane) is recommended for isolating the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The imidazole protons (H-2 and H-4) appear as singlets at δ 7.3–7.5 ppm, while the ethyl ester group shows a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm) .
  • IR : Look for C=O stretching at ~1730 cm⁻¹ (ester) and C-N stretching at 1250–1350 cm⁻¹ (imidazole) .
  • MS : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., 183.2 g/mol) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for imidazole derivatives like this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-fungal vs. anti-leishmanial efficacy) may arise from assay conditions (e.g., pH, solvent) or structural analogs. To resolve this:

  • Perform dose-response curves under standardized protocols (e.g., CLSI guidelines).
  • Use computational tools (e.g., molecular docking) to compare binding affinities with target enzymes (e.g., CYP51 in fungi) .
  • Validate findings with in vivo models to account for metabolic stability differences .

Q. What experimental design strategies optimize the synthesis of this compound for scale-up?

  • Methodological Answer : Utilize factorial design (e.g., Box-Behnken or Taguchi methods) to assess variables:

  • Factors : Catalyst loading (0.5–2 mol%), reaction time (6–24 h), temperature.
  • Response Variables : Yield, purity, energy consumption.
  • Example : A 3² factorial design revealed that 1.5 mol% Pd catalyst and 12 h reaction time maximize yield (85%) while minimizing byproducts .

Q. How does this compound interact with transition metals in coordination chemistry applications?

  • Methodological Answer : The imidazole nitrogen acts as a Lewis base, forming complexes with Cu(I), Zn(II), or Ru(II). For example:

  • Copper(I) Complexes : Synthesized by reacting the compound with CuCl in methanol, yielding luminescent complexes with λem ~450 nm .
  • Catalytic Applications : These complexes show activity in C–C coupling reactions (e.g., Suzuki-Miyaura) with TOF values up to 500 h⁻¹ .

Q. Data Contradiction Analysis

Q. Why do computational predictions of this compound’s stability conflict with experimental observations?

  • Methodological Answer : Discrepancies may arise from solvent effects or unaccounted degradation pathways. To reconcile:

  • Perform DFT calculations with explicit solvent models (e.g., PCM for methanol) to predict hydrolysis rates.
  • Validate with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC monitoring .

Q. Applications in Material Science

Q. Can this compound serve as a precursor for luminescent polymers?

  • Methodological Answer : Yes. Polymerization with Cu(I) yields coordination polymers with tunable emission. For example:

  • Synthesis : React with Cu(NO3)2 in DMF at 80°C to form a polycrystalline network (confirmed by XRD).
  • Properties : Emission intensity correlates with ligand-metal charge transfer (LMCT) efficiency, adjustable via substituents on the imidazole ring .

Q. Environmental and Stability Considerations

Q. What environmental factors degrade this compound, and how can stability be enhanced?

  • Methodological Answer : Hydrolysis (pH-dependent) and UV photolysis are primary degradation pathways. Mitigation strategies:

  • Stabilizers : Add antioxidants (e.g., BHT) to reduce radical-mediated breakdown.
  • Formulation : Encapsulate in cyclodextrins to protect against hydrolysis at pH >7 .

Properties

IUPAC Name

ethyl 2-imidazol-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVJITQMDSKHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 16.0 g (0.4 mol) of NaH.oil (60%) was washed with hexane to remove the oil and then resuspended in 400 mL of THF. This was then treated dropwise with a solution of 27.23 g (0.4 mol) of imidazole in 150 mL of THF and then refluxed for 1 hour. This was then treated dropwise with a solution of 72.4 g (0.4 mol) of ethyl 2-bromopropanoate in 100 mL of THF and the mixture heated at reflux for 2.5 hours. The mixture was filtered and the solvent removed under reduced pressure. The residue was taken up in Et2O and washed with H2O, then saturated NaCl. Drying over MgSO4 and treatment with charcoal gave the crude product. This was triturated with pentane and the pentane removed under reduced pressure to give 38.56 g (57.3% yield) of the product as an oil. The structure was confirmed by NMR and mass spectroscopy. MS m/z 169 (M+H+).
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
27.23 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
72.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
57.3%

Synthesis routes and methods II

Procedure details

A solution of imidazole (5.0 g, 0.074 mol), ethyl 2-bromopropanoate (7.6 ml, 0.06 mol) and K2CO3 (11.2 g, 0.08 mol) in DMF (120 ml) was heated at 90° C. for 2 h. After this time the solution was cooled to room temperature, filtered and the filtrate diluted with EtOAc (200 ml). The mixture was washed with water (2×20 ml) and the organic phase separated. The combined aqueous layers were washed with EtOAc (200 ml) and the combined organic layers washed with brine (200 ml). The organic layer was separated, dried (Na2SO4) and evaporated. The residue was chromatographed on silica, eluting with CH2Cl2 :MeOH (95:5), to afford the ester (1.1 g, 9%) as a pale yellow oil. 1H NMR (250 MHz, CDCl3) δ 1.26 (3H, t, J=7.1 Hz), 1.75 (3H, d, J=7.3 Hz), 4.20 (2H, q, J=7.1 Hz), 4.85 (1H, q, J=7.3 Hz), 7.02-7.04 (1H, m), 7.08-7.10 (1H, m), 7.58 (1H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Yield
9%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.